molecular formula C18H16N2O2S B1428541 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine CAS No. 1350206-14-2

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

Cat. No. B1428541
M. Wt: 324.4 g/mol
InChI Key: DJQFDIJHIDCKJV-UHFFFAOYSA-N
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Description

“2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine” is a chemical compound with the molecular formula C18H16N2O2S . It is an impurity of Etoricoxib, which is a selective COX-2 inhibitor .


Synthesis Analysis

The synthesis of this compound involves a five-step process . The process starts with the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride. This is followed by the conversion of 4-(methylthio)benzyl chloride with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile. The 4-(methylthio)phenylacetonitrile is then condensed with a 6-methylnicotinic ester to give 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine. This compound is then hydrolyzed and decarboxylated under acidic conditions to give 3-2-(4-(methylthio)phenyl)acetylpyridine. Finally, 3-2-(4-(methylthio)phenyl)acetylpyridine is oxidized to give the end product .


Molecular Structure Analysis

The molecular structure of “2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine” can be represented by the InChI code: InChI=1S/C18H16N2O2S/c1-13-5-6-15 (12-20-13)18-17 (4-3-11-19-18)14-7-9-16 (10-8-14)23 (2,21)22/h3-12H,1-2H3 .

Scientific Research Applications

Photoluminescence Properties

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, as part of a series of bis-cyclometallated iridium(III) complexes, has been studied for its photoluminescence properties. These complexes exhibit green or blue emissions, with significant photoluminescence quantum yields in de-aerated solutions. Such materials are relevant in the field of light-emitting electrochemical cells (LECs) (Ertl et al., 2015).

Crystallography and Polymorphism

A polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide, structurally related to 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, has been characterized. The dimorphism observed in this compound is solvent-dependent and shows variations in molecular conformation and packing (Pan & Englert, 2013).

Coordination Chemistry

Derivatives of pyridine, like 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, have been utilized in coordination chemistry, particularly with lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Chemical Synthesis

Research has been conducted on the synthesis of substituted 2-aminopyridines using 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine derivatives. These compounds are important intermediates in organic synthesis and pharmaceutical research (Teague, 2008).

Hydrogen-Bond Donors and Acceptors

Studies have been conducted on balancing hydrogen-bond donors and acceptors in bifunctional aromatic N-heterocycles, a category that includes 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine. These compounds are significant in the development of supramolecular reagents (Aakeröy et al., 2007).

Bimetallic Complexes

Bimetallic complexes involving elements like ytterbium and europium have been stabilized using ligands derived from 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine. These complexes showcase unique chemical and electronic properties, valuable in inorganic and organometallic chemistry (Dietel et al., 2009).

Reactivity in Chemical Transformations

The reactivity of 2-substituted 3-ethylsulfonylpyridines, closely related to 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, has been explored in various chemical transformations. Understanding such reactivity patterns is crucial for designing new synthetic routes in organic chemistry (Rouchaud et al., 1997).

properties

IUPAC Name

2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-5-6-15(12-20-13)18-17(4-3-11-19-18)14-7-9-16(10-8-14)23(2,21)22/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQFDIJHIDCKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
D Riendeau, MD Percival, C Brideau… - … of Pharmacology and …, 2001 - ASPET
We report here the preclinical profile of etoricoxib (MK-0663) [5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl) pyridine], a novel orally active agent that selectively inhibits …
Number of citations: 636 jpet.aspetjournals.org
N Chauret, JA Yergey, C Brideau, RW Friesen… - Bioorganic & medicinal …, 2001 - Elsevier
Characterization of the metabolites of the COX-2 inhibitor etoricoxib (MK-0663 and L-791,456) produced in vitro indicate formation of an N-oxide pyridine and hydroxymethyl pyridine …
Number of citations: 65 www.sciencedirect.com
SR Pattan, SG Jamdar, RK Godge… - Journal of Chemical …, 2009 - researchgate.net
A simple, selective, rapid, precise and economical reverse phase high-pressure liquid chromatographic method has been developed for the simultaneous estimation of Paracetamol …
Number of citations: 61 www.researchgate.net
DR Chaple, KP Bhusari - Research Journal of Pharmacy and …, 2009 - indianjournals.com
Simple UV and first derivative spectrophotometric methods have been developed for the determination of etoricoxib in tablet dosage form. In simple UV method, spectrum of etoricoxib in …
Number of citations: 5 www.indianjournals.com
C Narajji, MD Karvekar - Der Pharma Chem, 2011 - researchgate.net
A RP-HPLC method was developed for simultaneous estimation of Paracetamol and Etoricoxib tablet formulation using Phenomenex Luna C18 column (250 mm× 4.6 mm id, 5 µm …
Number of citations: 6 www.researchgate.net
V Ravalika, AK Sailaja - Nano Biomedicine and Engineering, 2017 - researchgate.net
The main objective of this study is to formulate etoricoxib niosomes as vesicular carriers for site specific drug delivery. Niosomes are novel vesicular carriers, in which the drug is …
Number of citations: 60 www.researchgate.net
CA Gulhane, WA Panchale, JV Manwar… - Asian Journal of …, 2021 - indianjournals.com
A new simple, reproducible and efficient liquid chromatographic method (RP-HPLC) was developed for simultaneous estimation of thiocolchicoside and etoricoxib for tablet formulation. …
Number of citations: 17 www.indianjournals.com
SS HASHMI - researchgate.net
Two simple, sensitive, precise, reliable and reproducible extractive spectrophotometric methods (A and B) have been developed for the estimation of etoricoxib in bulk as well as in …
Number of citations: 0 www.researchgate.net
S Mittapalli, G Bolla, S Perumalla, A Nangia - CrystEngComm, 2016 - pubs.rsc.org
Novel crystalline forms of etoricoxib (ETR) with pharmaceutically acceptable coformers (generally regarded as safe, GRAS), such as glutaric acid (1 : 1), adipic acid (2 : 1), suberic acid (…
Number of citations: 17 pubs.rsc.org
K Sadasivam, G Salgado Moran… - Journal of the Chilean …, 2020 - SciELO Chile
In this work, a computational chemical study of Etoricoxib was carried out at the X/6311G (d, p)(where X= B3LYP, M06 and ωB97XD) level of theory, at the gas, aqueous and ethanol …
Number of citations: 2 www.scielo.cl

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